

In-Depth Technical Guide: 3-(4-Bromophenyl)-1H-triazole

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Compound of Interest

Compound Name: 3-(4-Bromophenyl)-1H-[1,2,4]triazole

Cat. No.: B599631

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CAS Number: 118863-62-0

This technical guide provides a comprehensive overview of 3-(4-Bromophenyl)-1H-triazole, a heterocyclic compound of significant interest to researchers and drug development professionals. This document outlines its chemical properties, synthesis, and known biological activities, with a focus on its potential as an anticancer agent.

Chemical and Physical Properties

Property	Value	Source
Molecular Formula	C ₈ H ₆ BrN ₃	PubChem[1]
Molecular Weight	224.06 g/mol	PubChem[1]
IUPAC Name	3-(4-bromophenyl)-1H-1,2,4-triazole	
Appearance	White solid (typical for similar compounds)	
Melting Point	Not explicitly available for this specific isomer	
Solubility	Expected to be soluble in organic solvents like DMSO and ethanol	

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of 3-(4-Bromophenyl)-1H-1,2,4-triazole is not readily available in the reviewed literature, general methods for the synthesis of 3-substituted-1H-1,2,4-triazoles are well-established. Two common synthetic routes are outlined below.

Method 1: From 4-Bromobenzohydrazide

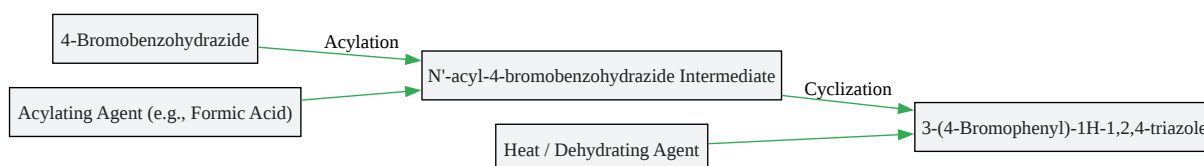
This is a classical and widely used method for the synthesis of 1,2,4-triazole rings.

Experimental Protocol:

- **Step 1: Formation of N'-acyl-N-aryldiazide.** 4-Bromobenzohydrazide is reacted with a suitable acylating agent (e.g., formic acid or a derivative) under reflux.
- **Step 2: Cyclization.** The resulting intermediate is then cyclized to the 1,2,4-triazole ring. This is often achieved by heating with an excess of the acylating agent or in the presence of a dehydrating agent like polyphosphoric acid.

- Purification. The crude product is typically purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Logical Workflow for Synthesis from 4-Bromobenzohydrazide:



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Caption: Synthesis of 3-(4-Bromophenyl)-1H-1,2,4-triazole from 4-bromobenzohydrazide.

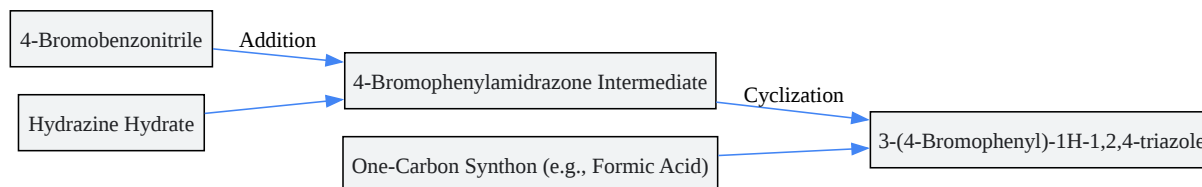
Method 2: From 4-Bromobenzonitrile

This method involves the reaction of a nitrile with hydrazine and a source of the third nitrogen atom.

Experimental Protocol:

- Step 1: Formation of Amidrazone. 4-Bromobenzonitrile is reacted with hydrazine hydrate to form the corresponding amidrazone.
- Step 2: Cyclization. The amidrazone is then cyclized with a one-carbon synthon, such as formic acid or triethyl orthoformate, to form the triazole ring.
- Purification. The product is isolated and purified, typically by recrystallization.

Logical Workflow for Synthesis from 4-Bromobenzonitrile:



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Caption: Synthesis of 3-(4-Bromophenyl)-1H-1,2,4-triazole from 4-bromobenzonitrile.

Biological Activity and Potential Applications

Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[2][3] The presence of the bromophenyl group is often associated with enhanced biological activity.

Anticancer Activity

Several studies have highlighted the potential of bromophenyl-1,2,4-triazole derivatives as anticancer agents. While specific data for 3-(4-Bromophenyl)-1H-1,2,4-triazole is limited, related compounds have shown significant activity against various cancer cell lines.

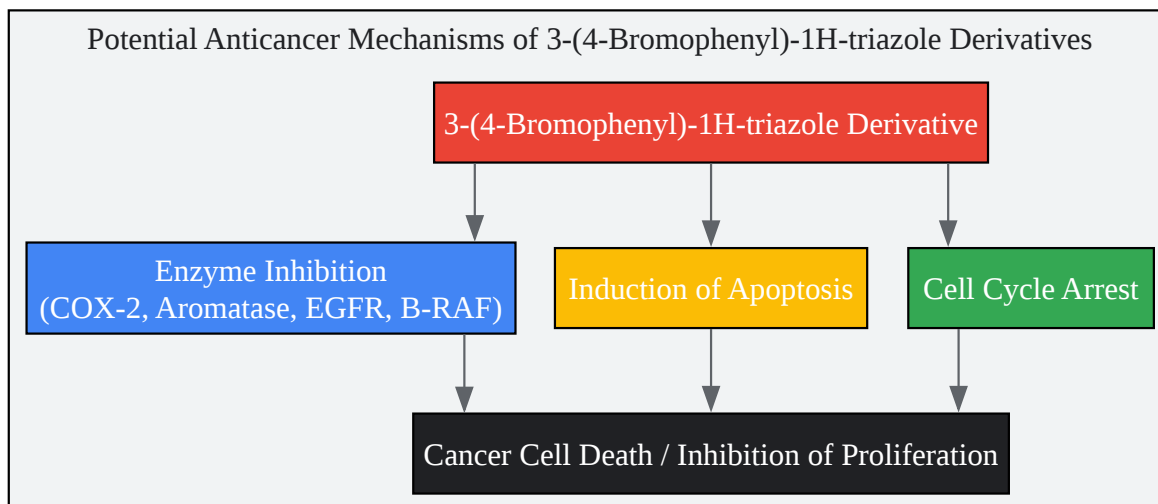
Compound/Derivative	Cancer Cell Line(s)	IC ₅₀ (μM)	Reference
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs	SNB-75 (CNS cancer)	PGI of 41.25% at 10 ⁻⁵ M	[4]
Triazole/Oxime hybrids	MCF-7 (Breast), HCT-116 (Colon), A549 (Lung), HEP-3B (Liver)	9-16 (MCF-7), 5.3-13.7 (HCT-116), 3-4.5 (A549), 4.5-14 (HEP-3B)	[5]

Mechanism of Action:

The precise mechanism of action for 3-(4-Bromophenyl)-1H-1,2,4-triazole is not yet fully elucidated. However, based on studies of related compounds, several potential signaling pathways and molecular targets have been identified.

- **Enzyme Inhibition:** 1,2,4-triazole derivatives have been shown to inhibit various enzymes crucial for cancer cell survival and proliferation, including:
 - **COX-2:** Cyclooxygenase-2, an enzyme involved in inflammation and cancer progression.
 - **Aromatase:** An enzyme critical for estrogen synthesis, a key target in hormone-dependent breast cancers.[\[5\]](#)[\[6\]](#)
 - **B-RAFV600E and EGFR:** Kinases that are part of signaling pathways often dysregulated in cancer.[\[5\]](#)
- **Induction of Apoptosis:** Many anticancer compounds exert their effects by inducing programmed cell death, or apoptosis. Some bromophenyl-triazole derivatives have been shown to induce apoptosis in cancer cells.[\[7\]](#)[\[8\]](#) This can occur through various mechanisms, including the activation of caspases and modulation of pro- and anti-apoptotic proteins.
- **Cell Cycle Arrest:** Disruption of the normal cell cycle is another common mechanism of anticancer drugs. Some triazole derivatives have been observed to cause cell cycle arrest at different phases, preventing cancer cells from dividing and proliferating.[\[3\]](#)

Potential Signaling Pathway Involvement:



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Caption: Potential anticancer mechanisms of action for 3-(4-Bromophenyl)-1H-triazole derivatives.

Conclusion

3-(4-Bromophenyl)-1H-triazole is a compound with significant potential, particularly in the field of oncology. While further research is needed to fully elucidate its specific synthesis protocols, quantitative biological activity, and precise mechanisms of action, the existing data on related bromophenyl-triazole derivatives strongly suggest its promise as a scaffold for the development of novel therapeutic agents. This guide serves as a foundational resource for researchers and professionals in drug development, encouraging further investigation into this promising molecule.

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